Nandrolone undecylate

Catalog No.
S569645
CAS No.
862-89-5
M.F
C29H46O3
M. Wt
442.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nandrolone undecylate

CAS Number

862-89-5

Product Name

Nandrolone undecylate

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate

Molecular Formula

C29H46O3

Molecular Weight

442.7 g/mol

InChI

InChI=1S/C29H46O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h20,23-27H,3-19H2,1-2H3/t23-,24+,25+,26-,27-,29-/m0/s1

InChI Key

GRAAWEGTURLYKP-MVTMSODMSA-N

SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Synonyms

nandrolone undecanoate

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Application in Analytical and Bioanalytical Chemistry

Field: Analytical and Bioanalytical Chemistry

Summary of the Application: Nandrolone undecylate is used in the development of a simplified screening approach for anabolic steroid esters using a compact atmospheric solid analysis probe mass spectrometric system .

Methods of Application: The method involves the use of an atmospheric solids analysis probe (ASAP) with a single quadrupole mass analyzer to identify anabolic steroid esters rapidly. Sample introduction, applied scan time, and probe temperature were optimized for sensitivity .

Results or Outcomes: The applicability of this method was demonstrated for the rapid identification of steroid esters in oily injection solutions, providing test results in less than 2 minutes .

Application in Crystallography

Field: Crystallography

Summary of the Application: Nandrolone undecylate is used in the determination of crystal structures of various esterified forms of nandrolone .

Methods of Application: Crystal structures of four short, medium and long esterified forms of nandrolone, including propionate, phenylpropionate, cypionate and undecanoate were determined using single-crystal X-ray diffraction .

Results or Outcomes: The crystal packing, supramolecular features and intermolecular interactions were described based on a quantitative and qualitative Hirshfeld surfaces analysis accompanied by evaluation of crystal energies and intermolecular interactions computation .

Application in Doping Control and Sports Pharmacology

Field: Doping Control and Sports Pharmacology

Summary of the Application: Nandrolone undecylate is a commonly detected prohibited substance in doping control regulations for over 30 years . Its misuse by athletes as a performance-enhancing drug has been a concern for fairness and ethics in sports .

Methods of Application: Detection of its misuse is straightforward using gas or liquid chromatographic separation with mass spectrometric detection . Over the years, nandrolone preparations have kept their position among the prohibited substances that are most frequently detected in WADA-accredited laboratories .

Results or Outcomes: The forms of application range from injectable fatty acid esters to orally administered nandrolone prohormones .

Application in Drug Metabolism Studies

Field: Drug Metabolism Studies

Summary of the Application: Nandrolone undecylate is used in the simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites .

Methods of Application: The method involves the use of derivatization and inject LC–MS/(HRMS) methodology .

Application in Food and Forensic Control Laboratories

Field: Food and Forensic Control Laboratories

Application in Pharmacology

Field: Pharmacology

Summary of the Application: Nandrolone undecylate has been prohibited by doping control regulations for more than 30 years. Its misuse by athletes as a performance-enhancing drug has been a concern for fairness and ethics in sports .

Nandrolone undecylate is a synthetic anabolic steroid derived from nandrolone, which is itself a 19-nortestosterone compound. Nandrolone undecylate is characterized by the presence of an undecylenate ester at the 17β position, enhancing its pharmacokinetic properties. It is primarily used in medical settings for its anabolic effects, particularly in promoting muscle growth and appetite stimulation in patients suffering from conditions that lead to muscle wasting or weight loss. The compound has a favorable safety profile compared to other anabolic steroids, making it suitable for use in certain populations, including women and children .

NU's mechanism of action is not fully understood, but it is believed to work similarly to testosterone. It likely binds to androgen receptors in various tissues, promoting muscle growth and red blood cell production [, ]. However, the specific mechanisms by which it affects anemia remain unclear.

  • Toxicity: NU can cause various side effects, including liver damage, virilization in women, and suppression of natural testosterone production [, ].
  • Flammability: Androgenic steroids are generally not flammable [].
  • Reactivity: Androgenic steroids can react with strong oxidizing agents [].
Typical of steroid compounds. Its primary reaction involves hydrolysis, where the undecylenate ester is cleaved to release nandrolone. This reaction can occur in the body through enzymatic processes mediated by esterases and lipases, leading to the active form of nandrolone, which then exerts its biological effects by binding to androgen receptors. Additionally, nandrolone can be metabolized into several metabolites such as 5α-dihydronandrolone and 19-norandrosterone through reduction reactions facilitated by enzymes like 5α-reductase .

The synthesis of nandrolone undecylate typically involves the esterification of nandrolone with undecylenic acid. This reaction can be achieved through various methods:

  • Direct Esterification: Nandrolone is reacted with undecylenic acid in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Activation Methods: Utilizing coupling agents like dicyclohexylcarbodiimide (DCC) can facilitate the formation of the ester bond under milder conditions.
  • Solvent-Free Conditions: Recent advancements have explored solvent-free synthesis methods that enhance yield and reduce environmental impact.

These methods ensure high purity and yield of nandrolone undecylate suitable for pharmaceutical applications .

Nandrolone undecylate is primarily used in clinical settings for:

  • Muscle Wasting Disorders: It helps patients regain muscle mass after surgery or chronic illness.
  • Anemia Treatment: The compound can stimulate erythropoiesis, increasing red blood cell production.
  • Osteoporosis Management: It may aid in improving bone density in postmenopausal women.

In addition to its medical applications, nandrolone undecylate is also misused in sports for performance enhancement due to its anabolic properties .

Research has shown that nandrolone undecylate interacts with various neurotransmitter systems, influencing behavior and physiological responses. Studies indicate that it may alter levels of stress hormones and affect neurotransmitter receptor expression in the brain. For example, exposure to nandrolone has been linked to changes in oxytocin and neuropeptide Y systems, which are crucial for regulating appetite and emotional behavior . Furthermore, interactions with sigma receptors have been studied, suggesting potential impacts on mood and aggression .

Nandrolone undecylate shares similarities with other anabolic steroids but is unique due to its specific chemical structure and pharmacological profile. Here are some comparable compounds:

CompoundAnabolic ActivityAndrogenic ActivityUnique Features
Nandrolone decanoateHighModerateLonger half-life; commonly used clinically
Testosterone undecanoateModerateHighMore potent androgenic effects
Methenolone enanthateModerateLowLower side effect profile; used in cutting
StanozololHighModerateOral availability; strong anabolic effects

Nandrolone undecylate's unique balance between anabolic potency and lower androgenic side effects makes it particularly appealing for therapeutic use compared to these other compounds .

XLogP3

7.8

Appearance

Powder

UNII

K64MCF1I9Z

Other CAS

862-89-5

Wikipedia

Nandrolone undecylate

Dates

Last modified: 08-15-2023

Explore Compound Types